Potassium trifluoro(oxetan-3-ylidenemethyl)borate
CAS No.: 2365173-78-8
Cat. No.: VC4889975
Molecular Formula: C4H5BF3KO
Molecular Weight: 175.99
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2365173-78-8 |
---|---|
Molecular Formula | C4H5BF3KO |
Molecular Weight | 175.99 |
IUPAC Name | potassium;trifluoro(oxetan-3-ylidenemethyl)boranuide |
Standard InChI | InChI=1S/C4H5BF3O.K/c6-5(7,8)1-4-2-9-3-4;/h1H,2-3H2;/q-1;+1 |
Standard InChI Key | OQXPCOBMNFOBMX-UHFFFAOYSA-N |
SMILES | [B-](C=C1COC1)(F)(F)F.[K+] |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
Potassium trifluoro(oxetan-3-yl)borate, systematically named potassium trifluoro(oxetan-3-yl)boranuide, possesses the molecular formula C₃H₅BF₃KO and a molecular weight of 163.98 g/mol . Its IUPAC name reflects the oxetane ring substituted at the 3-position with a trifluoroborate group, coordinated to a potassium cation. The compound is alternatively identified by synonyms such as potassium;trifluoro(oxetan-3-yl)boranuide and MFCD24843091 .
Structural Features
The compound’s 2D structure comprises an oxetane ring (a four-membered cyclic ether) linked to a boron atom, which is bonded to three fluorine atoms and a potassium ion. Computational descriptors from PubChem indicate a tetrahedral geometry around the boron center, stabilized by the electron-withdrawing trifluoro group . The oxetane ring introduces steric constraints that influence reactivity in catalytic cycles.
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₃H₅BF₃KO | |
Molecular Weight | 163.98 g/mol | |
CAS Registry Number | 1430219-76-3 | |
EC Number | 807-728-5 | |
InChI Key | AONUDQUWROSMQI-UHFFFAOYSA-N |
Synthesis and Purification
Synthetic Pathways
The synthesis of potassium trifluoro(oxetan-3-yl)borate typically involves the reaction of oxetan-3-ylboronic acid with potassium bifluoride (KHF₂) under anhydrous conditions . This method leverages the high affinity of boron for fluoride ions, yielding the trifluoroborate salt. Alternative routes may employ transmetallation reactions using organotin or organozinc intermediates, though these are less commonly reported.
Physicochemical Properties
Stability and Reactivity
Applications in Organic Synthesis
Role in Cross-Coupling Reactions
As a trifluoroborate salt, this compound serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions. Its oxetane moiety acts as a directing group, enabling regioselective arylation or alkylation at the boron-bound carbon . Recent studies suggest applications in synthesizing fluorinated pharmaceuticals, leveraging the metabolic stability imparted by the trifluoromethyl group.
Limitations and Optimization
Challenges include moderate solubility in polar solvents and competing side reactions at elevated temperatures. Catalytic systems employing ligands such as SPhos or XPhos have been shown to enhance reaction efficiency, achieving turnover numbers (TONs) exceeding 1,000 in model substrates .
Hazard Class | GHS Code | Percentage of Notifications |
---|---|---|
Skin Irritation | H315 | 100% |
Eye Irritation | H319 | 100% |
Respiratory Irritation | H335 | 100% |
Precautionary Measures
Handling protocols mandate the use of personal protective equipment (PPE), including nitrile gloves and safety goggles. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
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